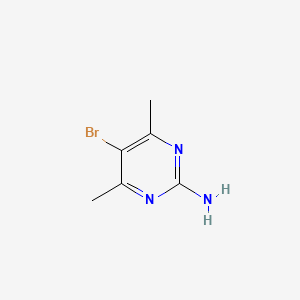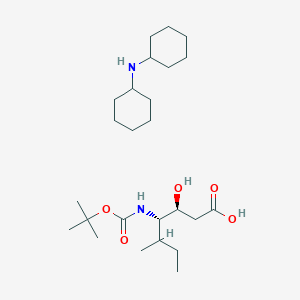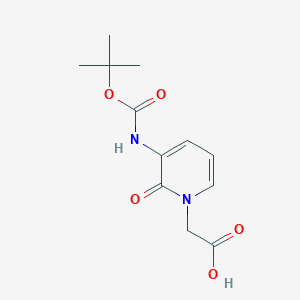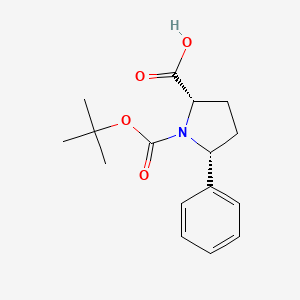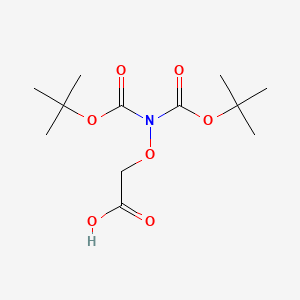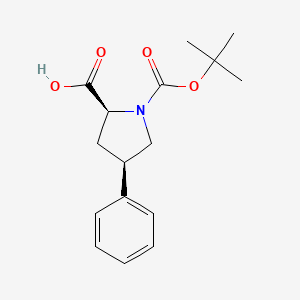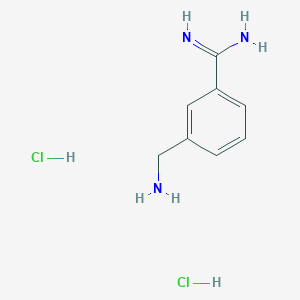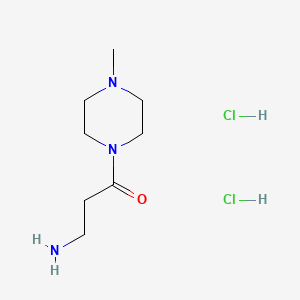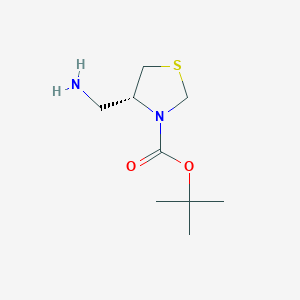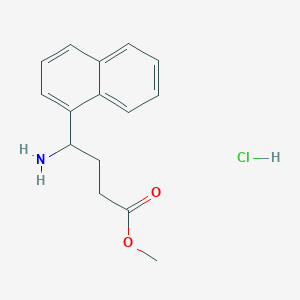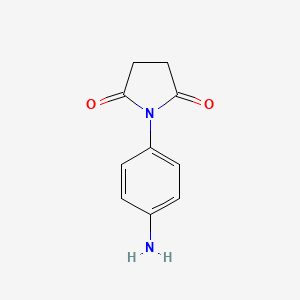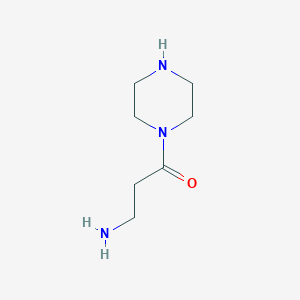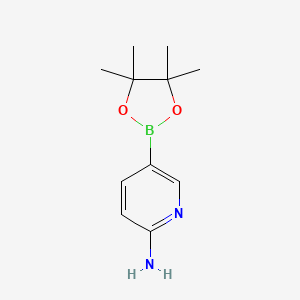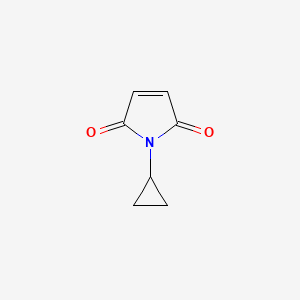
1-环丙基-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-1H-pyrrole-2,5-dione, also known as CPPD, is an organic compound that is used in a variety of scientific research applications. It is a cyclic organic compound that contains a pyrrole ring and a cyclopropyl group. CPPD is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying its biochemical and physiological effects.
科学研究应用
在腐蚀抑制中的应用
1-环丙基-1H-吡咯-2,5-二酮衍生物已被确认为在酸性介质中碳钢腐蚀的有效有机抑制剂。研究表明,这些衍生物通过化学吸附过程有效地减轻了腐蚀,其抑制作用随浓度增加而增强。这些发现对依赖碳钢结构的行业至关重要,为延长寿命和降低维护成本提供了潜在方法(Zarrouk et al., 2015)。
在有机合成中的作用
1-环丙基-1H-吡咯-2,5-二酮用于合成复杂的有机化合物。例如,它作为5-芳基-和4-芳基/杂芳基/环丙基/炔基-5-芳基-1H-吡咯-2,3-二酮的前体,进一步促进了取代的1H-吡咯[2,3-b]喹啉的合成。这展示了它在有机化学中的多功能性,有助于创造各种分子结构,用于潜在的制药和材料科学应用(Galenko et al., 2022)。
在聚合物科学中的参与
1-环丙基-1H-吡咯-2,5-二酮衍生物在聚合物的合成和转化中发挥作用。它们用于马来酰亚胺的自由基均聚反应,影响聚合物形成的动力学和机理。这对于开发具有定制性能的新材料至关重要,用于涂料、粘合剂和高性能复合材料等应用(Hill et al., 2001)。
对材料科学的贡献
该化合物在开发高度发光聚合物方面至关重要。1-环丙基-1H-吡咯-2,5-二酮的衍生物在聚合物中使用时表现出强烈的荧光和高量子产率。这为光电子技术和传感器技术开辟了途径,其中对具有特定发光特性的材料的需求很高(Zhang & Tieke, 2008)。
未来方向
Research has shown that small molecules with 1H-pyrrole-2,5-dione as a core structure have great potential to improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis . This suggests that 1-cyclopropyl-1H-pyrrole-2,5-dione could have potential applications in the field of regenerative medicine.
作用机制
Target of Action
It is known that pyrrole derivatives can interact with multiple receptors .
Mode of Action
Pyrrole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Biochemical Pathways
It has been suggested that pyrrole derivatives can influence a wide range of biological processes .
Result of Action
It has been suggested that pyrrole derivatives can have diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclopropyl-1H-pyrrole-2,5-dione. For instance, the compound’s effectiveness can be affected by pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
1-cyclopropyl-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mesenchymal stem cells, facilitating their differentiation into functional endothelial cells . This interaction is crucial for processes such as endothelialization after vascular injury. The compound’s ability to induce specific cellular responses highlights its potential in therapeutic applications.
Cellular Effects
1-cyclopropyl-1H-pyrrole-2,5-dione influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in mesenchymal stem cells, this compound promotes the expression of endothelial markers, which are essential for the formation of new blood vessels . Additionally, it may impact cellular metabolism by altering the activity of specific metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 1-cyclopropyl-1H-pyrrole-2,5-dione involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, it has been shown to induce the expression of endothelial markers in mesenchymal stem cells by interacting with key regulatory proteins . These interactions result in changes in gene expression, ultimately promoting cellular differentiation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopropyl-1H-pyrrole-2,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have distinct biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 1-cyclopropyl-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as promoting endothelialization and reducing vascular injury . At higher doses, it may cause toxic or adverse effects, including potential damage to specific tissues or organs . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic applications.
Metabolic Pathways
1-cyclopropyl-1H-pyrrole-2,5-dione is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by enzymes involved in oxidative stress responses, leading to changes in cellular redox states . These metabolic interactions are essential for understanding the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of 1-cyclopropyl-1H-pyrrole-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-cyclopropyl-1H-pyrrole-2,5-dione exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell.
属性
IUPAC Name |
1-cyclopropylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALBKKIIRSGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363965 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28001-33-4 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

